molecular formula C23H23N3O6 B2928137 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 904371-58-0

6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2928137
CAS No.: 904371-58-0
M. Wt: 437.452
InChI Key: BVAUIJLLJDAXLB-UHFFFAOYSA-N
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Description

6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core, a nitro group, and a p-tolyloxyethyl piperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by nitration to introduce the nitro group at the 6-position.

The p-tolyloxyethyl piperazine moiety is then introduced through a nucleophilic substitution reaction, where the p-tolyloxyethyl chloride reacts with piperazine. The final step involves the carbonylation of the intermediate to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amine, resulting in a different set of properties.

  • Substitution: : The hydroxyl groups on the chromen-2-one core can undergo substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: : Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are often used.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amines, hydroxylamines.

  • Substitution: : Chloro, bromo, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its interactions with biological macromolecules can provide insights into molecular recognition processes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it useful in the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one exerts its effects depends on its molecular targets and pathways. The nitro group and the piperazine moiety can interact with enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-nitro-2H-chromen-2-one: : Lacks the piperazine moiety.

  • 3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one: : Lacks the nitro group.

  • 6-nitro-3-(4-(2-(p-tolylthio)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one: : Similar structure but with a thioether group instead of an ether.

Uniqueness

The presence of both the nitro group and the piperazine moiety in 6-nitro-3-(4-(2-(p-tolyloxy)ethyl)piperazine-1-carbonyl)-2H-chromen-2-one makes it unique compared to similar compounds. This combination of functional groups allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

3-[4-[2-(4-methylphenoxy)ethyl]piperazine-1-carbonyl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O6/c1-16-2-5-19(6-3-16)31-13-12-24-8-10-25(11-9-24)22(27)20-15-17-14-18(26(29)30)4-7-21(17)32-23(20)28/h2-7,14-15H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUIJLLJDAXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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